molecular formula C14H11ClN2O2 B5217658 3-(benzoylamino)-4-chlorobenzamide

3-(benzoylamino)-4-chlorobenzamide

Cat. No.: B5217658
M. Wt: 274.70 g/mol
InChI Key: IUWLUDSTOMSYAK-UHFFFAOYSA-N
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Description

3-(Benzoylamino)-4-chlorobenzamide is a benzamide derivative characterized by a benzoyl amino group at the 3-position and a chlorine substituent at the 4-position of the benzene ring. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or intermediates in pharmaceutical synthesis .

Properties

IUPAC Name

3-benzamido-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-11-7-6-10(13(16)18)8-12(11)17-14(19)9-4-2-1-3-5-9/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWLUDSTOMSYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The placement of chlorine (e.g., 4-chloro in the target compound vs.
  • Functional Groups: Replacing benzoylamino with acetylamino (as in ) reduces molecular weight and hydrophobicity, which may enhance solubility but decrease metabolic stability.

Physicochemical Properties

  • Melting Points : Derivatives with extended aromatic systems (e.g., pyridazine-containing compound ) exhibit higher melting points (253–255°C) compared to simpler benzamides, likely due to increased crystallinity and intermolecular interactions.
  • Solubility: The addition of polar groups (e.g., methoxy in ) improves aqueous solubility, whereas bulky substituents like benzoylamino may reduce it.

Pharmacological Relevance

  • Enzyme Inhibition: Benzamide derivatives are known to target enzymes such as histone deacetylases (HDACs). The chlorine atom in this compound may enhance electrophilic reactivity, facilitating interactions with catalytic sites .

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